Lantibiotic nisin-Z is a ribosomally synthesized antimicrobial peptide produced by the bacterium Lactococcus lactis. It belongs to the family of lantibiotics, which are characterized by the presence of unusual amino acids, including lanthionine and methyllanthionine. Nisin-Z is particularly noted for its effectiveness against a broad spectrum of Gram-positive bacteria, making it a valuable compound in food preservation and potential therapeutic applications.
Nisin-Z is classified as a type A lantibiotic due to its structural characteristics and mechanism of action. It consists of 34 amino acids and features multiple post-translational modifications that enhance its antimicrobial properties. The classification into type A or B lantibiotics is based on their structural and functional attributes, with type A generally being longer and more cationic .
The biosynthesis of nisin-Z involves a complex pathway that includes several key enzymes: NisB, NisC, and NisT. The process begins with the translation of the precursor peptide, which undergoes dehydration by NisB to form dehydroalanine and dehydrobutyrine. Subsequently, NisC catalyzes the formation of thioether bonds between cysteine residues and these dehydrated amino acids, resulting in the characteristic lanthionine structures .
The primary chemical reactions involved in nisin-Z synthesis include:
These reactions are crucial for generating the bioactive form of nisin-Z, allowing it to exert its antimicrobial effects through membrane disruption in target bacteria.
Nisin-Z exerts its antimicrobial activity primarily through two mechanisms:
Nisin-Z has several applications in both food preservation and potential therapeutic uses:
Nisin-Z was first identified in 1991 as a natural variant of nisin A, differing by a single amino acid substitution (His27Asn) in the mature peptide [5] [9]. This discovery emerged from genomic analyses of Lactococcus lactis strains, revealing that nisin Z is more widely distributed in nature than nisin A. By 2020, at least nine natural nisin variants (e.g., nisin F, Q, H, P, J) had been characterized, predominantly produced by Streptococcus species (e.g., S. agalactiae, S. uberis), unlike nisin A/Z which are primarily synthesized by Lactococcus [7] [9]. The His27Asn substitution in nisin Z enhances its solubility at neutral pH compared to nisin A, though minimal differences exist in thermal stability or antimicrobial potency [5] [9].
Table 1: Natural Variants of Nisin and Key Characteristics
Variant | Producing Strains | Amino Acid Differences vs. Nisin A | Special Properties |
---|---|---|---|
Nisin A | Lactococcus lactis | Reference | Low solubility at neutral pH |
Nisin Z | Lactococcus lactis | His27Asn | Enhanced diffusion in agar, higher solubility |
Nisin P | Streptococcus agalactiae | 10 substitutions, C-terminal truncation | Reduced antimicrobial activity |
Nisin H | Streptococcus hyointestinalis | 5 substitutions | Isolated from mammalian GI tract |
Nisin U | Streptococcus uberis | 9-10 substitutions | First non-Lactococcus variant |
Nisin-Z belongs to the type AI lantibiotic subgroup, characterized by:
Comparative genomics reveals that nisin-Z-producing L. lactis strains exhibit high conservation in the core nis gene cluster but display notable differences in accessory elements:
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